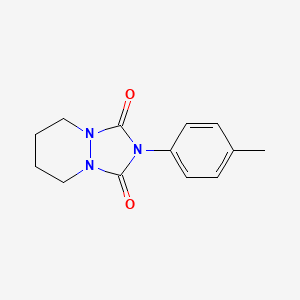![molecular formula C23H21N3O4S B12895549 Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]- CAS No. 143809-39-6](/img/structure/B12895549.png)
Benzenesulfonamide, 4-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl groups and a benzenesulfonamide moiety
Méthodes De Préparation
The synthesis of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with a diketone, followed by the introduction of the methoxyphenyl groups via electrophilic aromatic substitution. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide can be compared with other similar compounds, such as:
4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide.
3,5-bis(4-methoxyphenyl)-4,5-dihydro-1h-pyrazole-1-carbothioamide: Contains a carbothioamide group instead of a benzenesulfonamide. The uniqueness of 4-(3,5-bis(4-methoxyphenyl)-1h-pyrazol-1-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
143809-39-6 |
|---|---|
Formule moléculaire |
C23H21N3O4S |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
4-[3,5-bis(4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-29-19-9-3-16(4-10-19)22-15-23(17-5-11-20(30-2)12-6-17)26(25-22)18-7-13-21(14-8-18)31(24,27)28/h3-15H,1-2H3,(H2,24,27,28) |
Clé InChI |
JSMWYOPCPZTWAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


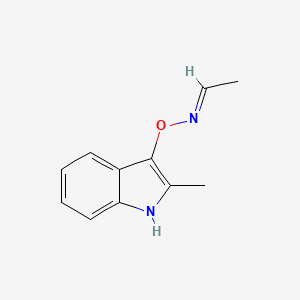
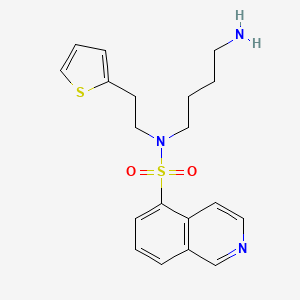
![4,5-Dichloro-2-[(4H-1,2,4-triazol-4-yl)methyl]aniline](/img/structure/B12895475.png)
![N-(2,5-Dichlorophenyl)-4-[(pyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B12895482.png)
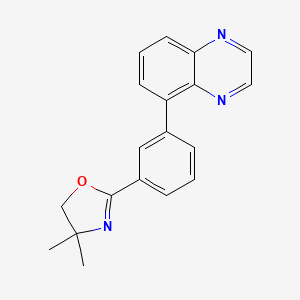

![1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B12895493.png)
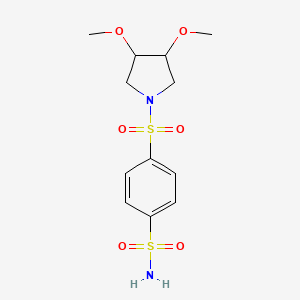
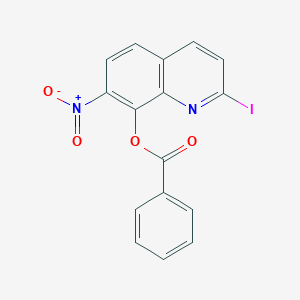
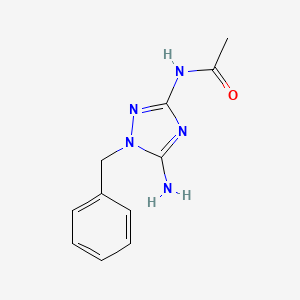
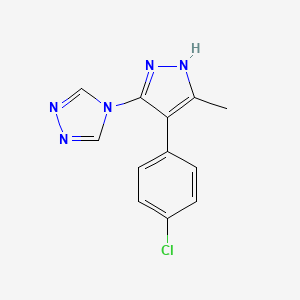
![1,2,3,4,9-Pentabromodibenzo[b,d]furan](/img/structure/B12895525.png)

